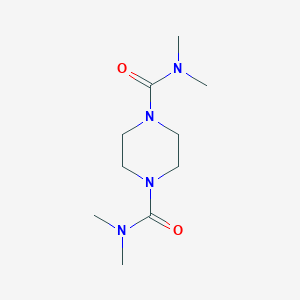

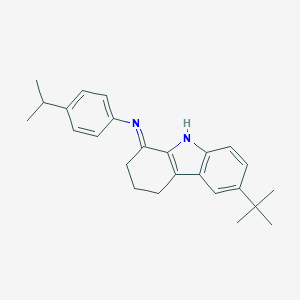

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide (TMD) is a chemical compound that has been widely used in scientific research. It is a cyclic amide that is structurally similar to piperazine, a common organic compound. TMD has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Applications De Recherche Scientifique

Synthesis and Material Applications

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide and its derivatives have been synthesized for various applications in materials science. For instance, derivatives have been utilized in the synthesis of tetracarboxamide-tetra(1,4-dithiin) porphyrazine, demonstrating potential for use in simulated sunlight conditions for the degradation of organic dyes like methyl orange and RhB (Quan, Rong, & Ke-jian, 2015).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, N-methylpiperazine fragments, which are structurally related to 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide, have been incorporated into new carboxylic acid amides. These amides have been explored for their potential in drug development, highlighting the versatility of piperazine derivatives in synthesizing compounds with biological activity (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Catalysis and Chemical Reactions

The compound and its related derivatives have found use in catalysis and as intermediates in chemical reactions. For example, 1-amino-4-methylpiperazine, a compound related to 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide, has been utilized as an intermediate in the synthesis of medicinal drugs, showcasing the importance of piperazine derivatives in pharmaceutical synthesis (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).

Imaging and Diagnostic Agents

Piperazine derivatives have also been explored as potential agents in medical imaging and diagnostics. For instance, a specific derivative was synthesized as a new potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation, underscoring the role of these compounds in the development of diagnostic tools (Wang et al., 2018).

Polymer Science

In polymer science, poly(amido-amine)s containing piperazine units have been studied for their endosomolytic properties, which correlate with their physicochemical and biological properties. Such studies are crucial for the development of polymers with potential biomedical applications (Ferruti et al., 2000).

Propriétés

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-11(2)9(15)13-5-7-14(8-6-13)10(16)12(3)4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHALCWAYMQEQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide | |

Q & A

Q1: What is the significance of the structural modification in N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide compared to its parent piperazine in terms of larvicidal activity?

A1: While the research primarily focuses on the larvicidal activity of N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide, it directly compares its efficacy to its parent compound, piperazine []. This comparison highlights the impact of the 1,4-dicarboxamide substitution on the molecule's ability to effectively target and disrupt the development of mosquito larvae. The study found that the addition of the 1,4-dicarboxamide group significantly enhances the larvicidal activity compared to the parent piperazine molecule [].

Q2: What are the observed effects of N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide on the histological structure of mosquito larvae?

A2: The research observed significant damage to the histological structure of the midgut in third instar larvae of Aedes caspius and Culex pipiens exposed to N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide []. The observed damage included cell destruction, vacuolization of epithelial cells, and cell dispersal within the midgut []. These findings suggest that the compound disrupts the normal cellular structure and function of the mosquito larvae's digestive system, ultimately leading to their death.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-chlorobenzoyl)amino]-5-nitro-4-phenylthiophene-3-carboxylate](/img/structure/B421589.png)

![3-amino-5-nitro-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421591.png)

![2-[Bis(2-hydroxyethyl)amino]-5-nitronicotinonitrile](/img/structure/B421594.png)

![6-(4-Methoxyphenyl)-8-phenyl-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7-tetraene](/img/structure/B421600.png)

![Ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B421611.png)

![6-chloro-9-[2-(dibenzylamino)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-ol](/img/structure/B421614.png)

![[5,7-Diamino-11-(dimethylamino)-3-phenyl-16-thia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),4,7,10,12,14-heptaen-4-yl]-phenylmethanone](/img/structure/B421615.png)

![Ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B421616.png)

![4-chloro-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B421618.png)

![Ethyl 3-cyclohexyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B421620.png)